1,3-Bis(2-fluorophenyl)propan-2-one

Übersicht

Beschreibung

1,3-Bis(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C15H12F2O. It is also known as 1,3-bis(2-fluorophenyl)acetone. This compound is characterized by the presence of two fluorophenyl groups attached to a central propan-2-one moiety. It is a white to off-white powder with a melting point of 71-72°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2-fluorophenyl)propan-2-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2-Fluorobenzene+Acetyl chlorideAlCl3this compound

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

Reduction: Formation of 1,3-bis(2-fluorophenyl)propan-2-ol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2-fluorophenyl)propan-2-one is significant in drug discovery and development. Its derivatives have been explored for their potential as therapeutic agents:

- Antidepressants and Antipsychotics : Research indicates that fluorinated compounds can enhance the pharmacological profiles of drugs targeting neurotransmitter systems. For instance, modifications of this compound have been investigated for their effects on dopamine transporter (DAT) inhibition, which is crucial for treating psychostimulant abuse disorders .

- Antifungal Activity : Some derivatives exhibit antifungal properties, making them candidates for developing new antifungal medications .

Synthesis of Fluorinated Compounds

This compound serves as a versatile building block in organic synthesis:

- Fluorinated Polymers : It is utilized in synthesizing fluorinated polymers, which are essential in various applications including coatings and biomedical devices due to their chemical stability and biocompatibility .

- Chalcone Derivatives : The compound can be transformed into chalcone derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties .

Material Science Applications

In material science, this compound is used to develop advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Fluorinated compounds are often incorporated into OLEDs to improve efficiency and stability. The unique electronic properties of this compound may enhance the performance of OLED devices .

- Nanomaterials : Its derivatives have been explored in creating nanostructured materials that can be used in sensors and catalysis due to their enhanced surface area and reactivity.

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of this compound aimed at improving DAT affinity. The results indicated that certain modifications led to compounds with significantly improved binding affinities compared to existing antidepressants. These findings suggest potential pathways for developing more effective treatments for mood disorders .

Case Study 2: Antifungal Agents

Research into the antifungal properties of this compound revealed that specific derivatives demonstrated efficacy against various fungal strains. This opens avenues for developing new antifungal therapies that could address resistant strains of fungi .

Wirkmechanismus

The mechanism of action of 1,3-bis(2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis(4-fluorophenyl)propan-2-one: Similar structure but with fluorine atoms at the para positions of the phenyl rings.

1,3-Bis(phenylthio)propan-2-one: Contains phenylthio groups instead of fluorophenyl groups.

1,3-Bis(2-chlorophenyl)propan-2-one: Contains chlorophenyl groups instead of fluorophenyl groups.

Uniqueness

1,3-Bis(2-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms at the ortho positions of the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, compared to its analogs .

Biologische Aktivität

1,3-Bis(2-fluorophenyl)propan-2-one, also known as a fluorinated derivative of chalcones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two fluorophenyl groups attached to a propanone moiety, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

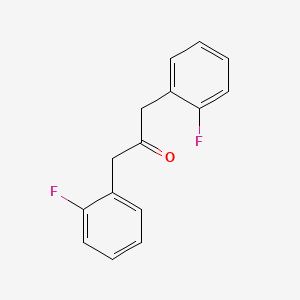

The molecular formula for this compound is C15H12F2O. The structure can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of fluorine atoms, which enhances its membrane permeability and bioavailability.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Anticancer Activity Data

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against Staphylococcus aureus and Escherichia coli has been documented.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies using lipopolysaccharide (LPS)-stimulated models have shown that it significantly reduces nitric oxide (NO) production and inhibits pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

Case Studies

A notable case study involved the evaluation of this compound's effects on a mouse model of cancer. Mice treated with varying doses of this compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

1,3-bis(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMDLKAIBNZIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.